molecular formula C7H9N3O2 B12280983 (4-Methyl-2-nitrophenyl)hydrazine CAS No. 50707-83-0

(4-Methyl-2-nitrophenyl)hydrazine

Cat. No.: B12280983
CAS No.: 50707-83-0
M. Wt: 167.17 g/mol
InChI Key: COWMLQSNMSCSOL-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of hydrazine, characterized by the presence of a methyl group at the 4-position and a nitro group at the 2-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)hydrazine typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Methyl-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, forming hydrazones or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various electrophiles, solvents like ethanol or methanol.

Major Products Formed:

    Reduction: (4-Methyl-2-aminophenyl)hydrazine.

    Oxidation: (4-Carboxy-2-nitrophenyl)hydrazine.

    Substitution: Hydrazone derivatives.

Scientific Research Applications

(4-Methyl-2-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its hydrazine moiety can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

    (4-Methyl-2-nitrophenyl)hydrazine: Contains a methyl group at the 4-position and a nitro group at the 2-position.

    (4-Nitrophenyl)hydrazine: Lacks the methyl group, only has a nitro group at the 4-position.

    (2-Nitrophenyl)hydrazine: Nitro group at the 2-position, no methyl group.

Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to other hydrazine derivatives.

Properties

CAS No.

50707-83-0

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(4-methyl-2-nitrophenyl)hydrazine

InChI

InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3

InChI Key

COWMLQSNMSCSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NN)[N+](=O)[O-]

Origin of Product

United States

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